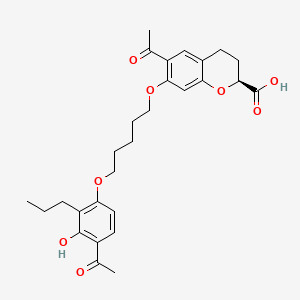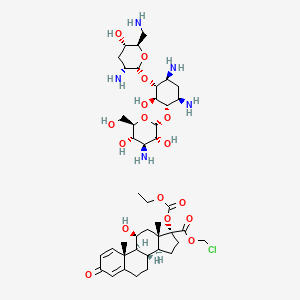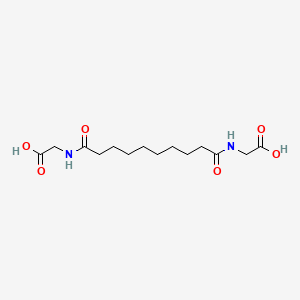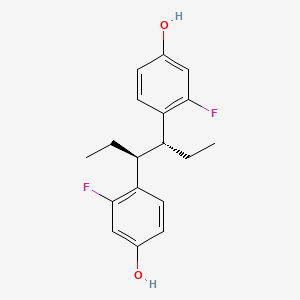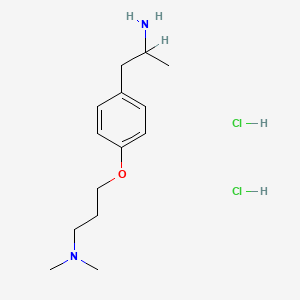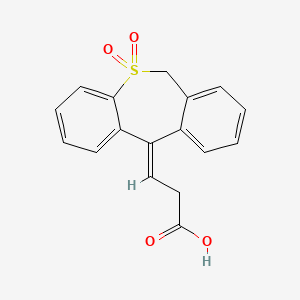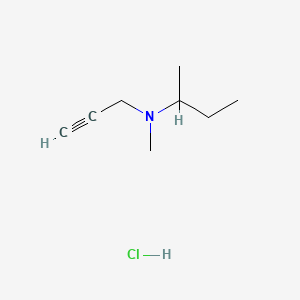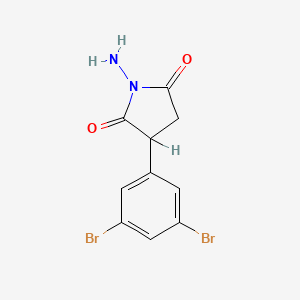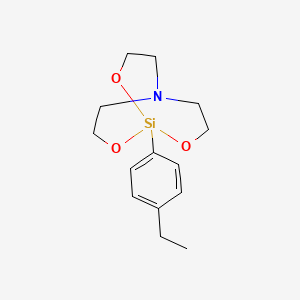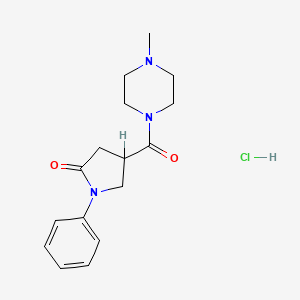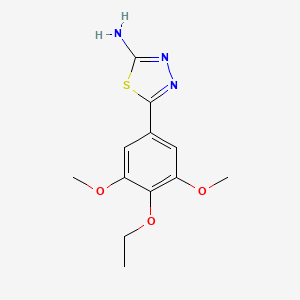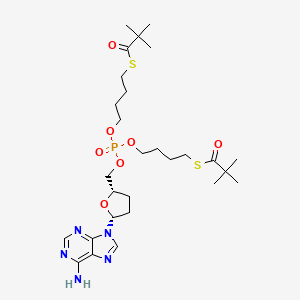
5'-Adenylic acid, 2',3'-dideoxy-, bis(4-((2,2-dimethyl-1-oxopropyl)thio)butyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Adenylic acid, 2’,3’-dideoxy-, bis(4-((2,2-dimethyl-1-oxopropyl)thio)butyl) ester is a chemical compound known for its unique structure and properties It is a derivative of adenosine monophosphate (AMP), where the ribose sugar is modified at the 2’ and 3’ positions, and the phosphate group is esterified with bis(4-((2,2-dimethyl-1-oxopropyl)thio)butyl) groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Adenylic acid, 2’,3’-dideoxy-, bis(4-((2,2-dimethyl-1-oxopropyl)thio)butyl) ester typically involves multiple steps:
Starting Material: The synthesis begins with adenosine monophosphate (AMP).
Modification of Ribose: The ribose sugar in AMP is modified at the 2’ and 3’ positions to remove the hydroxyl groups, resulting in 2’,3’-dideoxy-AMP.
Esterification: The phosphate group of 2’,3’-dideoxy-AMP is then esterified with bis(4-((2,2-dimethyl-1-oxopropyl)thio)butyl) groups under specific reaction conditions, typically involving the use of activating agents and catalysts to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions for scalability.
Purification: Employing techniques such as chromatography and crystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5’-Adenylic acid, 2’,3’-dideoxy-, bis(4-((2,2-dimethyl-1-oxopropyl)thio)butyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the ester groups or other functional groups within the molecule.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Catalysts: Catalysts such as acids or bases may be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized esters, while reduction could result in the formation of alcohols or other reduced derivatives.
Scientific Research Applications
5’-Adenylic acid, 2’,3’-dideoxy-, bis(4-((2,2-dimethyl-1-oxopropyl)thio)butyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies related to nucleotide analogs and their interactions with enzymes and other biomolecules.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 5’-Adenylic acid, 2’,3’-dideoxy-, bis(4-((2,2-dimethyl-1-oxopropyl)thio)butyl) ester involves its interaction with molecular targets such as enzymes and receptors. The ester groups may enhance the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with specific enzymes, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Adenosine Monophosphate (AMP): The parent compound from which 5’-Adenylic acid, 2’,3’-dideoxy-, bis(4-((2,2-dimethyl-1-oxopropyl)thio)butyl) ester is derived.
2’,3’-Dideoxyadenosine: A similar nucleotide analog with modifications at the 2’ and 3’ positions.
Nucleotide Esters: Other nucleotide esters with different esterifying groups.
Uniqueness
The uniqueness of 5’-Adenylic acid, 2’,3’-dideoxy-, bis(4-((2,2-dimethyl-1-oxopropyl)thio)butyl) ester lies in its specific ester groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, membrane permeability, and interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
202478-79-3 |
|---|---|
Molecular Formula |
C28H46N5O7PS2 |
Molecular Weight |
659.8 g/mol |
IUPAC Name |
S-[4-[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-[4-(2,2-dimethylpropanoylsulfanyl)butoxy]phosphoryl]oxybutyl] 2,2-dimethylpropanethioate |
InChI |
InChI=1S/C28H46N5O7PS2/c1-27(2,3)25(34)42-15-9-7-13-37-41(36,38-14-8-10-16-43-26(35)28(4,5)6)39-17-20-11-12-21(40-20)33-19-32-22-23(29)30-18-31-24(22)33/h18-21H,7-17H2,1-6H3,(H2,29,30,31)/t20-,21+/m0/s1 |
InChI Key |
HWWIRTGDEWSULO-LEWJYISDSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)SCCCCOP(=O)(OCCCCSC(=O)C(C)(C)C)OC[C@@H]1CC[C@@H](O1)N2C=NC3=C(N=CN=C32)N |
Canonical SMILES |
CC(C)(C)C(=O)SCCCCOP(=O)(OCCCCSC(=O)C(C)(C)C)OCC1CCC(O1)N2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


